Fmoc-Lys-AMC.HCl
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Overview
Description
Fmoc-Lys-AMC.HCl, also known as 9-fluorenylmethoxycarbonyl-L-lysine-7-amino-4-methylcoumarin hydrochloride, is a compound widely used in peptide synthesis and biochemical research. The compound combines the properties of the fluorenylmethoxycarbonyl (Fmoc) protecting group, lysine amino acid, and the fluorescent 7-amino-4-methylcoumarin (AMC) moiety. This combination makes it valuable for various applications, particularly in the field of solid-phase peptide synthesis (SPPS) and fluorescence-based assays.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Lys-AMC.HCl typically involves the following steps:
Protection of Lysine: The lysine amino acid is protected at the alpha-amino group using the Fmoc group. This is achieved by reacting lysine with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate.
Coupling with AMC: The protected lysine is then coupled with 7-amino-4-methylcoumarin (AMC) using standard peptide coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to obtain this compound in high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and large-scale purification systems like preparative HPLC is common in industrial settings.
Types of Reactions:
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in N,N-dimethylformamide (DMF). This deprotection step is crucial in SPPS to expose the amino group for further peptide elongation.
Coupling Reactions: The lysine residue can participate in peptide bond formation with other amino acids or peptide fragments using coupling reagents like DIC and HOBt.
Fluorescence Reactions: The AMC moiety exhibits fluorescence, which can be utilized in various assays to monitor enzymatic activities or binding interactions.
Common Reagents and Conditions:
Deprotection: Piperidine in DMF (20% solution).
Coupling: DIC and HOBt in anhydrous conditions.
Fluorescence Assays: Buffer solutions at physiological pH.
Major Products:
Deprotected Lysine: After Fmoc removal, the free lysine amino group is available for further reactions.
Peptide Conjugates: Coupling reactions yield peptide chains with the lysine residue incorporated.
Fluorescent Products: The AMC moiety allows for the detection of fluorescent products in assays.
Chemistry:
Peptide Synthesis: this compound is extensively used in SPPS for the synthesis of peptides and proteins. The Fmoc group provides temporary protection to the amino group, allowing for sequential addition of amino acids.
Biology:
Enzyme Assays: The fluorescent AMC moiety is used in enzyme assays to monitor protease activities. The release of AMC upon enzymatic cleavage results in a measurable fluorescence signal.
Protein-Protein Interactions: The compound is used in fluorescence resonance energy transfer (FRET) assays to study protein-protein interactions.
Medicine:
Drug Development: this compound is used in the development of peptide-based therapeutics. The fluorescent properties aid in tracking and analyzing the behavior of peptide drugs.
Industry:
Biotechnology: The compound is used in the production of synthetic peptides for research and therapeutic purposes. Its use in automated peptide synthesizers enhances efficiency and accuracy.
Mechanism of Action
The mechanism of action of Fmoc-Lys-AMC.HCl involves the following steps:
Fmoc Protection: The Fmoc group protects the amino group of lysine during peptide synthesis, preventing unwanted side reactions.
Fluorescence: The AMC moiety exhibits fluorescence, which can be detected and measured in various assays. The fluorescence is due to the excitation of the AMC group by ultraviolet light, resulting in the emission of light at a specific wavelength.
Peptide Bond Formation: The lysine residue participates in peptide bond formation, allowing for the synthesis of longer peptide chains.
Comparison with Similar Compounds
Fmoc-Lys(Mca)-OH: This compound is similar to Fmoc-Lys-AMC.HCl but contains a methoxycoumarin (Mca) moiety instead of AMC. It is used for similar applications in peptide synthesis and fluorescence assays.
Fmoc-Lys(Boc)-OH: This compound has a tert-butyloxycarbonyl (Boc) protecting group instead of AMC. It is used in peptide synthesis but lacks the fluorescent properties of this compound.
Uniqueness:
Fluorescence: The presence of the AMC moiety in this compound provides unique fluorescent properties, making it valuable for fluorescence-based assays.
Versatility: The compound combines the protective properties of Fmoc with the fluorescent properties of AMC, making it versatile for various applications in peptide synthesis and biochemical research.
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(2S)-6-amino-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxohexan-2-yl]carbamate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H31N3O5.ClH/c1-19-16-29(35)39-28-17-20(13-14-21(19)28)33-30(36)27(12-6-7-15-32)34-31(37)38-18-26-24-10-4-2-8-22(24)23-9-3-5-11-25(23)26;/h2-5,8-11,13-14,16-17,26-27H,6-7,12,15,18,32H2,1H3,(H,33,36)(H,34,37);1H/t27-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIRSVKHQLVPZBW-YCBFMBTMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCN)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCCN)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H32ClN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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